
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of amides, characterized by the presence of an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves several steps, starting from readily available precursors. One common method involves the reaction of 3,7,11-trimethyldodec-2-en-1-ol with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production often emphasizes cost-effectiveness and scalability, making use of optimized reaction conditions and efficient purification techniques.
化学反应分析
Types of Reactions
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
科学研究应用
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In insect-repellent applications, it is believed to interfere with the olfactory receptors of insects, deterring them from approaching treated surfaces.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: This compound shares a similar carbon backbone but differs in functional groups.
Uniqueness
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide stands out due to its specific structural features and the presence of multiple methyl groups, which contribute to its unique chemical and physical properties
属性
CAS 编号 |
63074-83-9 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC 名称 |
N,N-diethyl-3,7,11-trimethyldodec-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-7-20(8-2)19(21)15-18(6)14-10-13-17(5)12-9-11-16(3)4/h15-17H,7-14H2,1-6H3 |
InChI 键 |
PZYPNVIIBKJRJM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C=C(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

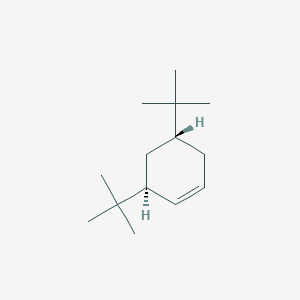
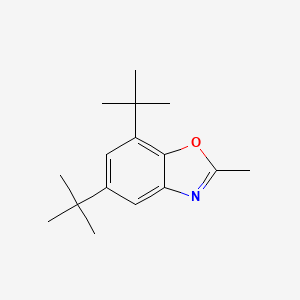
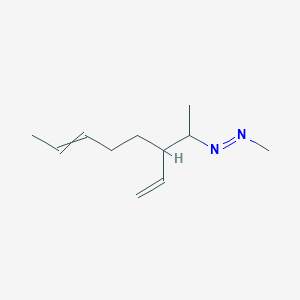
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
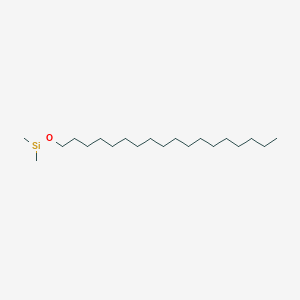
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

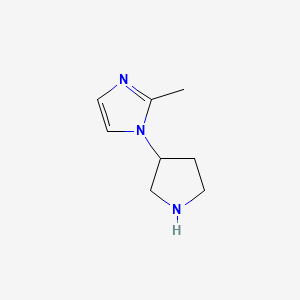
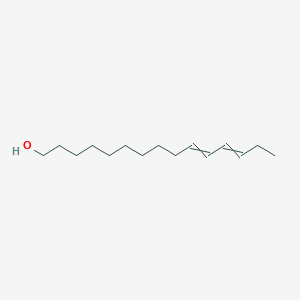
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)
